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2-Keto-3-methyl-4-hydroxyvaleric acid

Flavor chemistry Chiral aroma compounds Sensory science

2-Keto-3-methyl-4-hydroxyvaleric acid (also designated 4S-hydroxy-3-methyl-2-keto-pentanoic acid or HMKP; molecular formula C₆H₁₀O₄, MW 146.14 g/mol) is a chiral short-chain α-keto-γ-hydroxy acid that exists in two optically active diastereomeric forms, both bearing the (S)-configuration at carbon-4. Originally disclosed by Givaudan-Roure in 1994, the compound serves as a direct flavor precursor that spontaneously cyclizes to (5S)-3-hydroxy-4,5-dimethyl-2(5H)-furanone [(5S)-sotolon], the enantiomer responsible for the characteristic maple-sugar-caramel aroma with an extremely low sensory threshold.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B8347001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto-3-methyl-4-hydroxyvaleric acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(C)O)C(=O)C(=O)O
InChIInChI=1S/C6H10O4/c1-3(4(2)7)5(8)6(9)10/h3-4,7H,1-2H3,(H,9,10)
InChIKeyLWHINZJANGNUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto-3-methyl-4-hydroxyvaleric Acid: Optically Active Flavor Precursor and Chiral Building Block for Procurement Evaluation


2-Keto-3-methyl-4-hydroxyvaleric acid (also designated 4S-hydroxy-3-methyl-2-keto-pentanoic acid or HMKP; molecular formula C₆H₁₀O₄, MW 146.14 g/mol) is a chiral short-chain α-keto-γ-hydroxy acid that exists in two optically active diastereomeric forms, both bearing the (S)-configuration at carbon-4 [1]. Originally disclosed by Givaudan-Roure in 1994, the compound serves as a direct flavor precursor that spontaneously cyclizes to (5S)-3-hydroxy-4,5-dimethyl-2(5H)-furanone [(5S)-sotolon], the enantiomer responsible for the characteristic maple-sugar-caramel aroma with an extremely low sensory threshold [2]. Beyond flavor applications, the compound is also recognized as a key intermediate (HMKP) in the enzymatic synthesis of the insulinotropic amino acid 4-hydroxyisoleucine via the aldolase-transaminase bienzymatic route [3].

Why 2-Keto-3-methyl-4-hydroxyvaleric Acid Cannot Be Replaced by Generic Keto-Acid Analogs in Chiral Flavor Synthesis


The compound's differentiation derives from the synergistic presence of three functional features within a defined chiral framework: an α-keto group, a γ-hydroxy group, and a fixed (S)-configuration at carbon-4 [1]. The closest structural analog, 2-keto-3-methylvaleric acid (KMVA; C₆H₁₀O₃, MW 130.14), lacks the 4-hydroxy group entirely and consequently cannot undergo γ-lactonization to form sotolon [2]. Other branched-chain α-keto acids (e.g., 2-ketoisocaproic acid, 2-ketoisovaleric acid) share the α-keto acid motif but lack both the methyl branching pattern and the γ-hydroxy group required for cyclization to the 2(5H)-furanone ring system. Racemic 2-keto-3-methyl-4-hydroxyvaleric acid, if substituted, would produce racemic sotolon that lacks the 100-fold sensory potency advantage of the (5S)-enantiomer [3]. Furthermore, the free acid's inherent lability mandates procurement as a stabilized metal salt (sodium or potassium), a formulation consideration that is absent from generic keto-acid listings and directly impacts supply-chain decisions [1].

Quantitative Comparator Evidence for 2-Keto-3-methyl-4-hydroxyvaleric Acid: Head-to-Head Differentiation Data


Enantiomer-Specific Flavor Potency: (S)-Sotolon Threshold vs. (R)-Sotolon and Racemic Sotolon

The target compound 2-keto-3-methyl-4-hydroxyvaleric acid (with C4 in S-configuration) serves as the direct precursor to (5S)-sotolon, whose sensory perception threshold in model wine solution is 0.8 µg/L—a value 100 times lower than the (R)-enantiomer threshold of 89 µg/L [1]. The racemate of sotolon was reported by Sulser et al. to possess an extremely low threshold value, but the enantiopure (S)-form is the dominant contributor to the characteristic maple-caramel aroma [2]. This stereochemical requirement is not met by synthetic routes that produce racemic sotolon (e.g., Darzens condensation or direct aldol approaches), which yield a mixture with substantially reduced per-gram flavor potency [3].

Flavor chemistry Chiral aroma compounds Sensory science Enantioselective synthesis

Spontaneous γ-Lactonization Capability: Target Compound vs. 2-Keto-3-methylvaleric Acid (KMVA)

The free acid form of the target compound spontaneously cyclizes to the optically active γ-lactone (5S)-sotolon under mild aqueous conditions, as explicitly stated in the Givaudan patent [1]. In contrast, 2-keto-3-methylvaleric acid (KMVA), the closest structural analog lacking the 4-hydroxy group (C₆H₁₀O₃ vs. C₆H₁₀O₄), cannot undergo γ-lactonization and is known to be stable against keto-enol tautomerization in neutral aqueous solution [2]. The 4-hydroxy group is thus the essential structural determinant enabling the target compound to function as a latent flavor precursor that releases the active aroma compound upon heating or pH adjustment (85°C, pH 2.0, 30 min yields the lactone) [1]. KMVA is instead metabolized via the branched-chain keto acid dehydrogenase complex and does not form a lactone under any analogous conditions [3].

Organic synthesis Lactonization kinetics Flavor precursor design Structural biology

Biocatalytic Production Yield from Natural Fenugreek-Derived Precursor: Target Compound vs. Synthetic Racemic Sotolon Routes

The enzymatic conversion of fenugreek-derived L-4-hydroxyisoleucine (present at 5 g/kg in fenugreek seeds [1]) to the target compound using L-amino acid oxidase from Morganella morganii, Proteus vulgaris, or Neurospora crassa proceeds to complete conversion of the substrate and yields approximately 60% isolated sotolon (compound III) after lactonization [2]. This biotransformation route enables a 'natural' labeling claim under both EU and U.S. flavor regulations, as the starting material and enzyme are of natural origin [2]. In comparison, the classic Darzens condensation route to racemic sotolon employs chloroacetate intermediates and strong bases, yielding a product that cannot carry a 'natural' designation and produces the less potent racemic mixture [3]. The Smirnov et al. HMKP aldolase route offers an alternative enzymatic synthesis of the target compound from acetaldehyde and α-ketobutyrate, with the purified aldolase (asHPAL) achieving 2500-fold enrichment from Arthrobacter simplex, and the overall two-step enzymatic process yielding 39% of 4-hydroxyisoleucine when coupled with a transaminase [4].

Biocatalysis Natural flavor production Biotransformation Fenugreek valorization

Salt Stabilization Strategy for Procurement: Metal Salt vs. Free Acid Lability

The free acid form of 2-keto-3-methyl-4-hydroxyvaleric acid is described in the Givaudan patent as 'very labile' and prone to spontaneous cyclization to the optically active lactone [1]. To address this, the patent teaches isolation of the diastereomeric forms as alkali metal or alkaline earth metal salts (e.g., sodium or potassium salts), which are stable and can be handled, stored, and shipped without premature lactonization [1]. This is in contrast to the structurally related compound 2-keto-3-methylvaleric acid (KMVA), which is commercially available as a free acid with a melting point of 42°C and can be stored at 2–8°C without special stabilization requirements . The target compound's predicted melting point is substantially higher (~398 K based on computational prediction) but this reflects the salt or lactone form rather than the free acid [2]. The requirement for salt stabilization has direct implications for procurement specifications: the compound must be ordered and inventoried as the sodium or potassium salt, with purity typically specified at ≥95% by the vendor [1].

Compound stability Salt formulation Supply chain integrity Procurement specification

Orthogonal Utility as Both Flavor Precursor and 4-Hydroxyisoleucine Synthetic Intermediate: Target Compound vs. Single-Function Analogs

The target compound uniquely spans two distinct high-value application domains: (i) as a direct flavor precursor to (5S)-sotolon via spontaneous lactonization [1], and (ii) as the key intermediate (HMKP) in the enzymatic synthesis of 4-hydroxyisoleucine (4-HIL), an insulinotropic amino acid with demonstrated glucose-dependent insulin secretion activity in the micromolar range [2]. The Smirnov et al. bienzymatic system uses asHPAL aldolase (purified 2500-fold from Arthrobacter simplex AKU 626) to condense acetaldehyde and α-ketobutyrate into HMKP (i.e., the target compound), which is then transaminated by branched-chain amino acid aminotransferase to yield (2S,3R,4S)-4-hydroxyisoleucine [3]. The subsequent Chinese patent CN-109628476-B reports conversion rates as high as 99.87% for 4-HIL production using engineered whole-cell biocatalysts, with specific enzyme activity reaching 437.6 U/mg [4]. In contrast, neither 2-keto-3-methylvaleric acid (KMVA) nor 2-ketoisocaproic acid can serve as intermediates for 4-hydroxyisoleucine synthesis, as they lack the 4-hydroxy group required for the final amino acid structure [5]. This dual functionality means that procurement of the target compound supports both flavor and pharmaceutical intermediate supply chains.

Dual-use intermediate Enzymatic synthesis Insulinotropic amino acid Value-added procurement

High-Value Application Scenarios for 2-Keto-3-methyl-4-hydroxyvaleric Acid Based on Quantitative Differentiation Evidence


Enantiopure (5S)-Sotolon Production for Premium Flavor Formulations Requiring 'Natural' Regulatory Status

Flavor houses seeking to produce (5S)-sotolon with a 'natural' label claim (EU Regulation 1334/2008; U.S. 21 CFR 101.22) should procure the target compound as its sodium or potassium salt derived from the fenugreek L-4-hydroxyisoleucine biotransformation route. The resulting (5S)-sotolon exhibits a sensory threshold of 0.8 µg/L—100× lower than the (R)-enantiomer [1]—enabling use at sub-ppm levels in final food products. The fenugreek feedstock contains 5 g/kg of free L-4-hydroxyisoleucine [2], and the patented biotransformation with Morganella morganii or Proteus vulgaris yields ~60% isolated sotolon after lactonization at 85°C and pH 2.0 [3]. This route avoids synthetic chloroacetate intermediates and strong bases, satisfying 'natural' criteria while delivering the enantiomer with the highest flavor potency.

Dual-Purpose Procurement for Integrated Flavor–Nutraceutical Intermediate Supply Chains

Organizations with overlapping interests in flavor ingredients and insulinotropic amino acids can procure the sodium or potassium salt of the target compound as a shared intermediate. The compound serves as the direct precursor to (5S)-sotolon (via thermal lactonization at 85°C, pH 2.0) [3] and as the HMKP substrate for 4-hydroxyisoleucine synthesis via the asHPAL aldolase–BCAT transaminase bienzymatic route [4]. The whole-cell biocatalytic route to 4-HIL achieves 99.87% conversion with specific enzyme activity of 437.6 U/mg [5]. 4-Hydroxyisoleucine exhibits insulinotropic activity in the micromolar range, with the (2S,3R,4S) isoform requiring Cα (S)-configuration, full methylation, and Cγ-hydroxylation for activity [6], structural features all traceable to the stereochemistry of the target compound. Consolidated procurement reduces vendor management overhead and may enable volume-based pricing.

Enzymatic HMKP Aldolase-Based Synthesis of 4-Hydroxyisoleucine from C2–C4 Building Blocks

Biotechnology companies and CROs developing enzymatic routes to 4-hydroxyisoleucine should use the target compound (HMKP) as the key intermediate in the two-step aldolase-transaminase cascade. The asHPAL aldolase from Arthrobacter simplex AKU 626 has been purified 2500-fold and belongs to the HpcH/HpaI aldolase family [4]. The aldol condensation of acetaldehyde and α-ketobutyrate yields the target compound, which is subsequently aminated by branched-chain amino acid aminotransferase to produce (2S,3R,4S)-4-hydroxyisoleucine in 39% overall yield [4]. The target compound's free acid form is not commercially viable due to spontaneous lactonization; procurement as the sodium or potassium salt with subsequent in-situ acidification (pH 2.0, 85°C) is the recommended handling protocol [3]. This enzymatic route offers an alternative to the eight-step chemical synthesis of 4-HIL, which achieves 39% overall yield but requires multiple protection/deprotection steps [4].

Chiral Building Block for Structure–Activity Relationship (SAR) Studies of Insulinotropic 4-Hydroxyisoleucine Analogs

Academic and pharmaceutical research groups investigating the structural requirements for 4-hydroxyisoleucine's insulinotropic activity require the target compound as a chirally defined synthetic intermediate. The SAR study by Broca et al. demonstrated that insulinotropic activity is retained only when Cα is in the S-configuration, the amino acid is fully methylated at Cβ, and the Cγ position is hydroxylated [6]. The target compound, with defined (S)-configuration at C4 and diastereomeric control at C3, provides a platform for synthesizing conformationally constrained analogs and hydantoin derivatives. Hydantoin analogs of (2S,3R,4S)-4-hydroxyisoleucine have been shown to stimulate insulin secretion by 150% at 25 µM relative to the parent amino acid and the drug repaglinide [7]. The sodium or potassium salt of the target compound should be specified in procurement to ensure stability during storage and shipping [3].

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